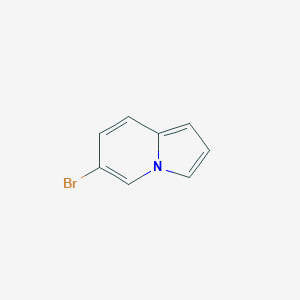

6-Bromoindolizine

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthèse d'analogues π-étendus

La 6-Bromoindolizine sert de précurseur pour la synthèse d'analogues π-étendus, qui présentent un grand intérêt dans le développement de colorants fonctionnels avancés . Ces structures π-étendues sont conçues pour présenter des propriétés électroniques améliorées, ce qui les rend adaptées aux applications dans l'électronique organique et la photonique.

Molécules organiques fluorescentes

En raison de leurs excellentes propriétés de fluorescence, les dérivés de la this compound peuvent être utilisés comme molécules organiques fluorescentes . Ces composés trouvent des applications en imagerie biologique et en science des matériaux, où ils peuvent être utilisés pour suivre et visualiser les processus biologiques ou pour créer des matériaux sensibles.

Activité biologique

Les dérivés de l'indolizine, y compris ceux dérivés de la this compound, sont connus pour présenter une variété d'activités biologiques potentielles . Cela les rend précieux pour la recherche pharmaceutique, où ils peuvent être étudiés comme agents thérapeutiques potentiels ou comme outils pour comprendre les voies biologiques.

Réactions de cyclisation radicalaire/couplage croisé

Les réactions de cyclisation radicalaire ou de couplage croisé des dérivés de la this compound permettent une construction efficace d'hétérocycles complexes . Ces réactions sont très appréciées en chimie synthétique pour leur économie d'atomes et d'étapes, conduisant à la création d'architectures moléculaires diverses.

Mimétisme des structures peptidiques

Les dérivés de l'indolizine peuvent imiter la structure des peptides, leur permettant de se lier de manière réversible aux enzymes . Cette propriété est exploitée dans la conception d'inhibiteurs ou de modulateurs enzymatiques, qui peuvent être utilisés pour réguler ou étudier les fonctions enzymatiques.

Imagerie par fluorescence

Les propriétés fluorescentes des dérivés de la this compound les rendent adaptés aux applications d'imagerie par fluorescence . Ils peuvent être utilisés pour créer des agents de contraste qui aident à la visualisation des cellules et des tissus, aidant au diagnostic médical et à la recherche.

Photosynthèse artificielle

Certains dérivés de l'indolizine ont été étudiés pour leur rôle dans les systèmes de photosynthèse artificielle . Leur capacité à absorber la lumière et à participer à des réactions de transfert d'électrons fait d'eux des candidats pour des composants dans des dispositifs qui imitent la photosynthèse naturelle.

Absorption à deux photons

Les dérivés de l'indolizine, y compris ceux basés sur la this compound, ont été explorés pour leurs capacités d'absorption à deux photons . Cette propriété est importante pour les applications en optique non linéaire, telles que le développement de limiteurs optiques ou de technologies de stockage de données tridimensionnelles.

Safety and Hazards

Mécanisme D'action

Target of Action

6-Bromoindolizine is a derivative of indolizine, a nitrogen-containing heterocycle . Indolizine derivatives have been found to exhibit a variety of potential biological activities .

Mode of Action

Indolizine derivatives, in general, have been found to interact with various biological targets, leading to a range of biological activities . The mode of action of these compounds often involves interactions with cellular targets, leading to changes in cellular processes and functions .

Biochemical Pathways

For instance, the desire to achieve substitution patterns which were hard to build sparked the discovery of completely new pathways, e.g., transition metal-catalyzed reactions and approaches based on oxidative coupling .

Pharmacokinetics

Understanding these properties is crucial for predicting the compound’s bioavailability and its overall pharmacological profile .

Result of Action

This compound and its derivatives have been synthesized and evaluated for anticancer, antiangiogenic, and antioxidant activities . For instance, some compounds showed higher inhibitory activity on the viability of certain liver cancer cells when compared with the standard methotrexate . These compounds were also found to inhibit the proangiogenic cytokines associated with tumor development .

Analyse Biochimique

Biochemical Properties

6-Bromoindolizine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, proteins, and other biomolecules. For instance, this compound can act as an inhibitor for certain enzymes, thereby modulating their activity. This interaction is often characterized by the binding of this compound to the active site of the enzyme, leading to a decrease in enzyme activity . Additionally, this compound has been found to interact with proteins involved in cell signaling pathways, influencing their function and activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in cell proliferation and apoptosis, thereby affecting cell growth and survival . Furthermore, it has been observed to impact cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and proteins. This binding can result in the inhibition or activation of these biomolecules, thereby modulating their function . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate enzyme activity and gene expression without causing significant adverse effects . At high doses, this compound can exhibit toxic effects, including cellular damage and apoptosis . Threshold effects have been observed, where the biological activity of this compound increases with dosage up to a certain point, beyond which toxic effects become more pronounced .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It has been shown to affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . For instance, this compound can inhibit enzymes involved in the biosynthesis of certain metabolites, leading to changes in their levels within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of this compound within different cellular compartments . For example, this compound can be transported into cells via membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity .

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. It has been observed to localize to specific cellular compartments, such as the nucleus and mitochondria, where it can exert its biological effects . The localization of this compound is often directed by targeting signals and post-translational modifications that guide it to specific organelles .

Propriétés

IUPAC Name |

6-bromoindolizine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN/c9-7-3-4-8-2-1-5-10(8)6-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCLFBNCOSFBMKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(C=CC2=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

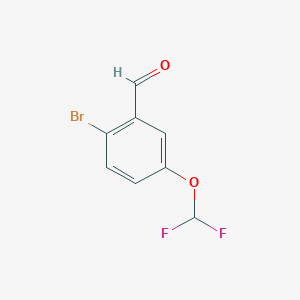

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

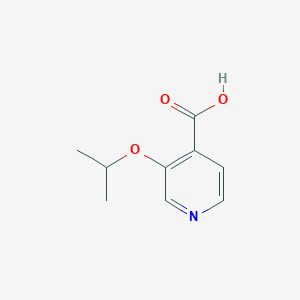

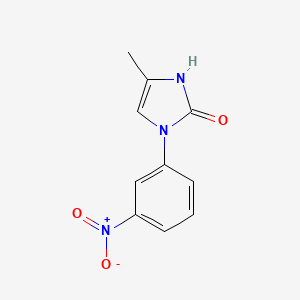

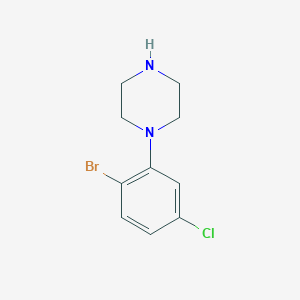

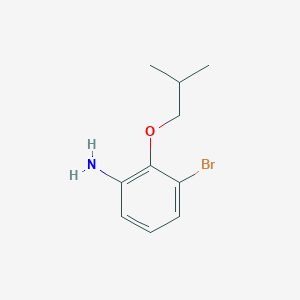

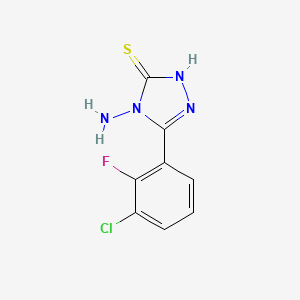

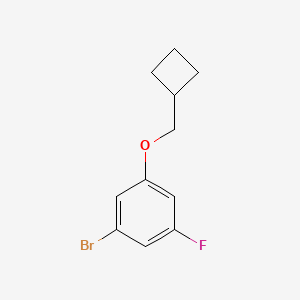

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(3-Aminophenyl)morpholin-2-yl]methanol](/img/structure/B1380314.png)